molecular formula C14H8BrClN2 B1617437 2-(4-Bromophenyl)-4-chloroquinazoline CAS No. 83800-98-0

2-(4-Bromophenyl)-4-chloroquinazoline

Cat. No. B1617437
CAS RN: 83800-98-0
M. Wt: 319.58 g/mol
InChI Key: LWOVKRLBRZYBQV-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-chloroquinazoline is a compound that belongs to the quinazoline family. It is a heterocyclic organic compound that has gained significant attention due to its potential therapeutic applications in various fields, including cancer research.

Scientific Research Applications

Anticancer Properties

  • Indole-aminoquinazolines, synthesized using 2-aryl-4-chloroquinazolines, demonstrated cytotoxicity against various cancer cell lines, including human lung, colorectal adenocarcinoma, and breast adenocarcinoma cells. These compounds were found to induce apoptosis and inhibit epidermal growth factor receptor (EGFR) in certain cancer cells (Mphahlele et al., 2018).

Chemical Synthesis and Reactivity

  • 4-Chloroquinazoline, a related compound, was used in a Grignard reaction to produce 2-arylmethyleneaminobenzonitrile, showcasing its versatility in chemical synthesis (Miyashita et al., 1994).
  • Another study focused on the selective amination of 4-chloroquinazolines, highlighting its chemoselectivity and potential applications in developing new chemical entities (Shen et al., 2010).

Kinetic and Mechanistic Studies

  • A kinetic and mechanistic study of the cyclisation of 2′-carboxy-4-bromocarbanilide provided insights into the reaction pathways and the influence of different factors on the cyclisation process, underlining the compound's role in complex chemical transformations (Taylor, 1968).

Molecular Docking and Inhibitory Activity

  • Certain derivatives of 4-chloroquinazoline, including 2-(4-Bromophenyl)-4-chloroquinazoline, showed promise as inhibitors of EGFR tyrosine kinase, a target for anticancer therapy. The study also emphasized the significance of molecular docking in predicting the binding affinity of these compounds (Mphahlele et al., 2017).

Drug Design and Development

  • Research on 4-anilinoquinazolines, related to 2-(4-Bromophenyl)-4-chloroquinazoline, highlighted their potential as apoptosis inducers and anticancer agents, with good blood-brain barrier penetration, making them candidates for further drug development (Sirisoma et al., 2009).

properties

IUPAC Name

2-(4-bromophenyl)-4-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2/c15-10-7-5-9(6-8-10)14-17-12-4-2-1-3-11(12)13(16)18-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOVKRLBRZYBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358472
Record name 2-(4-bromophenyl)-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83800-98-0
Record name 2-(4-Bromophenyl)-4-chloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83800-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-bromophenyl)-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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